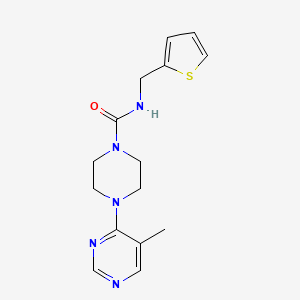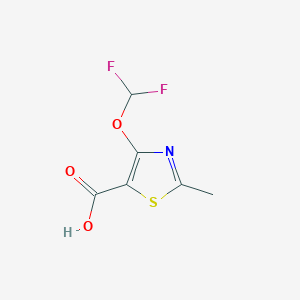
4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound would be described based on its molecular structure, which would be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Synthesis Analysis
The synthesis of the compound would be planned based on its structure. This could involve multiple steps, each requiring specific reagents and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography might be used to determine the precise 3D structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be tested with various reagents to determine its chemical properties.Physical And Chemical Properties Analysis
The compound’s physical properties (like melting point, boiling point, etc.) and chemical properties (like acidity, basicity, etc.) would be determined.科学研究应用
Environmental Monitoring and Pollution Assessment
Fluorinated Compounds in the Environment
Studies have identified various perfluoroalkyl and polyfluoroalkyl substances (PFASs) in environmental samples, including human sera, wastewater treatment plant sludge, and commercial products like food packaging materials. These studies highlight the widespread presence and persistence of fluorinated compounds in the environment, raising concerns about human exposure and ecological impact (D’eon et al., 2009).
Health Implications of Exposure
Exposure and Health Risks
Research has linked exposure to specific fluorinated compounds, such as perfluoroalkyl acids (PFAAs), with potential health risks. For instance, studies on Chinese pregnant women have explored the serum levels of PFAAs and their associations with medical parameters, suggesting a need for further investigation into the immunotoxicity and potential adverse effects on fetal development (Jiang et al., 2014).
Analytical Techniques for Detection and Quantification
Advanced Analytical Methods
The development of high-throughput analytical methods for measuring trace levels of PFCs in biological samples, such as serum and milk, demonstrates the importance of monitoring human exposure to these compounds. Such methods enable large epidemiologic studies to assess exposure levels and investigate potential health effects (Kuklenyik et al., 2004).
Implications for Reproductive and Developmental Health
Impact on Reproductive and Developmental Health
Investigations into the associations between PFAS exposure and sperm global methylation levels, as well as fetal and postnatal growth, provide critical insights into how these compounds may affect human reproductive health and development. Such studies suggest that exposure to PFASs may interfere with endocrine signaling and adversely affect reproductive outcomes (Leter et al., 2014).
Occupational Exposure and Safety
Safety in Occupational Settings
Research on occupational exposure to airborne perfluorinated compounds, particularly among professional ski waxers, emphasizes the need for workplace safety measures. These studies provide evidence of significant exposure to PFCAs through inhalation, underscoring the importance of monitoring and reducing exposure in occupational environments (Freberg et al., 2010).
安全和危害
The compound would be tested to determine if it poses any risks, such as flammability or toxicity.
未来方向
Based on the results of these studies, scientists would suggest future directions for research, such as potential applications of the compound in medicine or industry.
Please note that these are general steps and the actual analysis might vary depending on the specific properties of the compound. It’s also important to note that such an analysis would require specialized knowledge and equipment, and should be carried out by trained professionals. If you have a specific compound that you’re interested in, I would recommend consulting with a chemist or a similar expert. They would be able to provide more detailed and accurate information.
属性
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-2-9-4(12-6(7)8)3(13-2)5(10)11/h6H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLHUMOBYBIMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

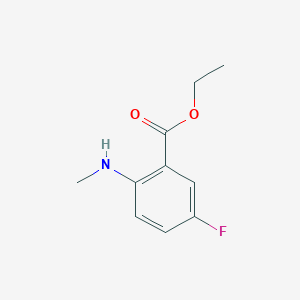
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
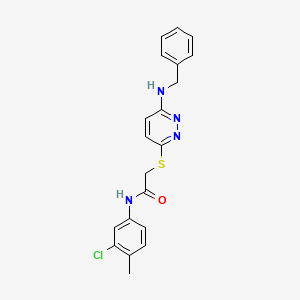
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)
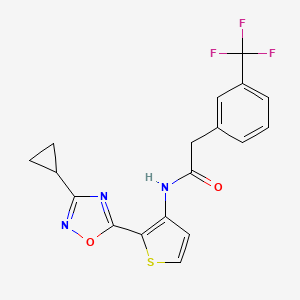
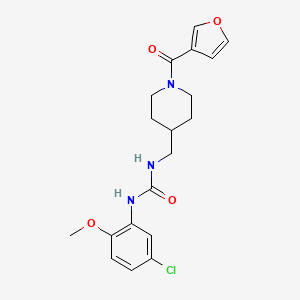
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
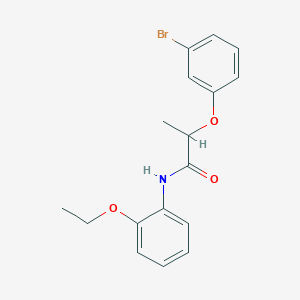
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide](/img/structure/B2721670.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)
